molecular formula C21H29N5O2 B2389853 N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide CAS No. 1251626-17-1

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Cat. No.: B2389853
CAS No.: 1251626-17-1
M. Wt: 383.496
InChI Key: ZJNUNOGYMBBYLW-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group, which contributes to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Morpholinopyrimidine Core: This can be achieved through the reaction of 2-methyl-4-chloropyrimidine with morpholine under basic conditions.

    Attachment of the Aminoethyl Group: The intermediate is then reacted with an appropriate ethylamine derivative to introduce the aminoethyl group.

    Coupling with Phenylbutanamide: Finally, the aminoethyl intermediate is coupled with 4-phenylbutanoyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide can be compared with other compounds that feature similar structural motifs, such as:

    N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-methylbutanamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-4-phenylpentanamide: Similar structure but with an additional carbon in the butanamide chain.

These comparisons highlight the unique aspects of this compound, such as its specific binding properties and reactivity.

Properties

IUPAC Name

N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-17-24-19(16-20(25-17)26-12-14-28-15-13-26)22-10-11-23-21(27)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,16H,5,8-15H2,1H3,(H,23,27)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNUNOGYMBBYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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